Nor-SCH-12679 maleate

Descripción

Propiedades

Fórmula molecular |

C22H25NO6 |

|---|---|

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

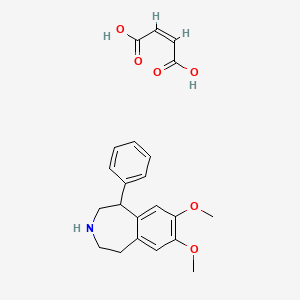

(Z)-but-2-enedioic acid;7,8-dimethoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |

InChI |

InChI=1S/C18H21NO2.C4H4O4/c1-20-17-10-14-8-9-19-12-16(13-6-4-3-5-7-13)15(14)11-18(17)21-2;5-3(6)1-2-4(7)8/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

BYWOXZMISCSWBQ-BTJKTKAUSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Nor-SCH-12679 Maleate; Nor SCH 12679 Maleate; NorSCH12679 Maleate; |

Origen del producto |

United States |

Foundational & Exploratory

Nor-SCH-12679 Maleate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-SCH-12679 maleate is a benzazepine derivative that functions as a selective antagonist of the dopamine D1 receptor. While direct in vitro binding data remains elusive in publicly accessible literature, extensive in vivo studies have demonstrated its clear antagonism of D1 receptor-mediated effects. This technical guide synthesizes the available pharmacological data, details the experimental protocols used to elucidate its mechanism of action, and provides visualizations of the relevant signaling pathways and experimental workflows. The primary mechanism of Nor-SCH-12679 involves the blockade of D1 receptor signaling, which has been demonstrated through its ability to inhibit behaviors induced by the D1 agonist SKF-38393. Notably, it does not appear to interact with the dopamine D2 receptor, highlighting its selectivity.

Core Mechanism of Action: Dopamine D1 Receptor Antagonism

This compound's primary mechanism of action is the selective blockade of the dopamine D1 receptor. This has been established through a series of in vivo pharmacological studies. A key study demonstrated that Nor-SCH-12679 dose-dependently reduces the locomotor activity induced by the D1 dopamine receptor agonist, SKF-38393, in rats with neonatal 6-hydroxydopamine (6-OHDA) lesions.[1] This lesioning technique selectively destroys dopaminergic neurons, leading to a supersensitive state of dopamine receptors, making it a robust model to study receptor-specific effects.

Furthermore, Nor-SCH-12679 was shown to block various other behaviors induced by SKF-38393 in this model.[1] Crucially, Nor-SCH-12679 did not alter the activity or behavioral responses induced by the D2 dopamine receptor agonist, quinpirole, confirming its selectivity for the D1 receptor over the D2 receptor in vivo.[1]

Interestingly, the pivotal study by Breese et al. (1990) noted that their in vitro studies did not indicate a direct action of Nor-SCH-12679 on the D1 receptor.[1] This suggests that Nor-SCH-12679 might act as a functional antagonist in vivo through an indirect mechanism or that the in vitro conditions used were not optimal to detect its binding. However, its consistent and selective in vivo D1 antagonistic effects are well-documented.

In comparative studies, Nor-SCH-12679 antagonized self-mutilation behavior and other behavioral responses induced by L-dihydroxyphenylalanine (L-DOPA) in neonatal-6-OHDA lesioned rats in a manner similar to the prototypical D1 dopamine antagonist, SCH-23390.[1]

Quantitative Data

Currently, there is a lack of publicly available in vitro quantitative data for this compound, such as Ki (binding affinity) or IC50 (functional inhibition) values for the dopamine D1 receptor. The in vivo studies provide dose-response relationships for its antagonistic effects.

Table 1: In Vivo Antagonistic Effects of this compound

| Experimental Model | Agonist Challenged | Measured Behavior | Effect of Nor-SCH-12679 |

| Neonatal 6-OHDA-lesioned rats | SKF-38393 (D1 agonist) | Locomotor activity | Dose-dependent reduction[1] |

| Neonatal 6-OHDA-lesioned rats | SKF-38393 (D1 agonist) | Various agonist-induced behaviors | Blockade of behaviors[1] |

| Neonatal 6-OHDA-lesioned rats | Quinpirole (D2 agonist) | Locomotor activity and behavioral responses | No alteration[1] |

| Neonatal 6-OHDA-lesioned rats | L-DOPA | Self-mutilation and other behavioral responses | Antagonism similar to SCH-23390[1] |

| Unlesioned rats | - | Avoidance responding | Produced a deficit, similar to SCH-23390[1] |

Experimental Protocols

Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Model

This model is used to create a supersensitivity of dopamine receptors by selectively destroying dopaminergic neurons in neonatal rats.

-

Animal Subjects: Neonatal rat pups.

-

Procedure:

-

On a specific postnatal day, rat pups are anesthetized.

-

6-hydroxydopamine (6-OHDA) is administered, often via intracerebroventricular or direct intracerebral injection into dopaminergic pathways.

-

A norepinephrine uptake inhibitor (e.g., desipramine) is typically co-administered to protect noradrenergic neurons from the neurotoxic effects of 6-OHDA.

-

Animals are allowed to mature, during which time the dopaminergic neurons degenerate, leading to receptor supersensitivity.

-

-

Purpose: To create a reliable in vivo model for studying the effects of dopamine receptor agonists and antagonists on supersensitive receptors, amplifying the behavioral responses.

Antagonism of D1 Agonist-Induced Locomotor Activity

This experiment assesses the ability of Nor-SCH-12679 to block the behavioral effects of a D1 receptor agonist.

-

Animal Subjects: Neonatal 6-OHDA-lesioned rats.

-

Procedure:

-

A baseline of locomotor activity is established for each animal.

-

Animals are pre-treated with various doses of this compound or vehicle.

-

After a specific pre-treatment time, the D1 receptor agonist SKF-38393 is administered.

-

Locomotor activity is then measured for a defined period using automated activity monitors.

-

-

Data Analysis: The locomotor activity counts are compared between the vehicle-treated group and the groups treated with different doses of Nor-SCH-12679 to determine a dose-response relationship for the antagonism.

L-DOPA-Induced Self-Mutilation Behavior

This experiment evaluates the D1 antagonistic properties of Nor-SCH-12679 in a model of dopamine supersensitivity-induced abnormal behaviors.

-

Animal Subjects: Neonatal 6-OHDA-lesioned rats.

-

Procedure:

-

Animals are pre-treated with this compound or a reference D1 antagonist (e.g., SCH-23390).

-

L-DOPA, a precursor to dopamine, is administered to induce behavioral responses, including self-mutilation in the lesioned animals.

-

The incidence and severity of self-mutilation and other abnormal behaviors are observed and scored over a set period.

-

-

Purpose: To assess the efficacy of Nor-SCH-12679 in blocking behaviors driven by excessive dopamine receptor stimulation, particularly those mediated by D1 receptors.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. Nor-SCH-12679, as a D1 antagonist, blocks the initial step of this cascade by preventing dopamine from binding to and activating the D1 receptor.

Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.

Experimental Workflow for In Vivo Antagonism Study

The following diagram illustrates the general workflow for the in vivo experiments described in this guide.

Caption: Workflow for assessing the in vivo D1 antagonistic activity of Nor-SCH-12679.

Conclusion

References

Nor-SCH-12679 Maleate: A Technical Guide to its Function as a D1 Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-SCH-12679 maleate is a benzazepine derivative that has demonstrated functional antagonism of the D1 dopamine receptor in vivo. Despite its structural similarities to established D1 antagonists, in vitro studies have historically shown a lack of direct interaction with the D1 receptor, suggesting a complex mechanism of action, possibly involving metabolic activation to an active form. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the canonical D1 dopamine receptor signaling pathway it modulates, and detailed experimental protocols for assessing its antagonist activity. The guide also presents the available in vivo data and discusses the notable discrepancy with in vitro findings, offering a nuanced perspective for researchers in neuropharmacology and drug development.

Introduction

The dopamine D1 receptor, a Gαs/olf-coupled G protein-coupled receptor (GPCR), is a critical component of the central nervous system, modulating motor control, reward, motivation, and cognitive functions.[1] Its signaling cascade is initiated by the binding of dopamine, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Antagonists of the D1 receptor are valuable research tools and hold therapeutic potential for various neuropsychiatric disorders.

This compound has been identified as a functional D1 receptor antagonist based on its ability to block the behavioral effects of D1 receptor agonists in animal models.[3] However, the pharmacological profile of this compound is atypical, as initial in vitro assessments failed to demonstrate direct binding or functional antagonism at the D1 receptor.[3] This suggests that this compound may act as a prodrug, requiring in vivo metabolic conversion to an active antagonist, or that its mechanism of antagonism is indirect.

This document serves as an in-depth technical resource for researchers, providing the available data on this compound, detailed methodologies for its characterization, and visualizations of the relevant biological and experimental pathways.

Chemical Properties

This compound is the maleate salt of the benzazepine compound, Nor-SCH-12679.

| Property | Value | Reference |

| IUPAC Name | 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine maleate | |

| CAS Number | 20049-44-9 | |

| Molecular Formula | C22H25NO6 | |

| Molecular Weight | 399.44 g/mol |

Mechanism of Action: D1 Dopamine Receptor Signaling

This compound's in vivo effects are consistent with the antagonism of the D1 dopamine receptor signaling pathway. The canonical pathway is initiated by dopamine binding to the D1 receptor, which is coupled to a stimulatory G protein (Gαs/olf). This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[2]

References

Nor-SCH-12679 Maleate: A Technical Guide for Researchers

CAS Number: 20049-44-9

Chemical Name: (±)-7,8-Dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine maleate

This technical guide provides an in-depth overview of Nor-SCH-12679 maleate, a selective dopamine D1 receptor antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 20049-44-9 | N/A |

| Molecular Formula | C22H25NO6 | N/A |

| Molecular Weight | 399.44 g/mol | N/A |

| Appearance | Solid powder | Inferred |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

Nor-SCH-12679 is a selective antagonist of the dopamine D1 receptor.[2] The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, Nor-SCH-12679 inhibits the downstream signaling cascade initiated by dopamine. This antagonism of the D1 receptor is responsible for its observed pharmacological effects. While direct binding affinity data (Ki or IC50) for this compound is not available, its parent compound, SCH-12679, and other benzazepine derivatives like SCH-23390, are known to be potent and selective D1 antagonists. For instance, SCH-23390 exhibits a Ki of approximately 0.2-0.7 nM for the D1 receptor.

Synthesis

A general synthetic scheme for benzazepine dopamine D1 antagonists, which would be applicable for the synthesis of Nor-SCH-12679, involves a multi-step process. While the specific synthesis of this compound is not detailed in publicly available literature, the synthesis of structurally related compounds provides a logical framework.

Pharmacological Studies

Nor-SCH-12679 and its parent compound, SCH-12679, have been evaluated in several in vivo models to characterize their D1 receptor antagonist activity.

Antagonism of D1 Agonist-Induced Locomotor Activity

Experimental Protocol:

-

Subjects: Neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats. This lesioning model results in supersensitive dopamine receptors.

-

Treatment: Rats were administered the D1 agonist SKF-38393 to induce hyperlocomotion.

-

Intervention: Nor-SCH-12679 was administered prior to SKF-38393.

-

Measurement: Locomotor activity was quantified using automated activity monitors.

Results: Nor-SCH-12679 produced a dose-dependent reduction in the locomotor activity induced by SKF-38393.[3] This demonstrates its in vivo antagonism of the D1 receptor.

| Dose of SCH-12679 (mg/kg) | % Inhibition of BUP-induced Ambulatory Activity |

| 1 | ~20% |

| 10 | ~80% |

Data is for SCH-12679 and is adapted from a graphical representation in the cited literature.[4]

Inhibition of L-DOPA-Induced Self-Mutilation Behavior

Experimental Protocol:

-

Subjects: Neonatal 6-OHDA-lesioned rats.

-

Treatment: Rats were administered L-dihydroxyphenylalanine (L-DOPA), which leads to self-mutilation behavior in this model.

-

Intervention: Nor-SCH-12679 was co-administered with L-DOPA.

-

Measurement: The incidence and severity of self-mutilation behavior were scored.

Results: Nor-SCH-12679 effectively antagonized the self-mutilation behavior induced by L-DOPA, similar to the prototypical D1 antagonist SCH-23390.[3]

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. However, based on studies of other benzazepine D1 antagonists, it is likely to undergo significant first-pass metabolism.[5] The primary metabolic pathways for related compounds involve O-glucuronidation of the phenolic hydroxyl groups and N-dealkylation of the amine.[6] These metabolic transformations can lead to low oral bioavailability and a relatively short duration of action.[5][6]

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its selective D1 antagonist activity has been demonstrated in vivo, where it effectively blocks the effects of D1 receptor agonists. While a comprehensive dataset on its binding affinity and pharmacokinetics is not yet publicly available, the information from closely related benzazepine compounds provides a strong framework for its use in experimental settings. Further research is warranted to fully elucidate its pharmacological profile.

References

- 1. medkoo.com [medkoo.com]

- 2. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]

- 3. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Prodrug Nor-SCH-12679 Maleate: A Technical Guide to its Application in Dopamine D1 Receptor Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-SCH-12679 maleate, and its parent compound SCH-12679, have been utilized as pharmacological tools to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying dopamine signaling, and detailed experimental protocols. Notably, evidence strongly suggests that SCH-12679 is a prodrug, with its in vivo D1 antagonist effects attributable to its active metabolites, including Nor-SCH-12679. This guide will delineate the available data for both the parent compound and its presumed active forms to provide a comprehensive resource for researchers.

Introduction to this compound and Dopamine D1 Receptor Signaling

Dopamine is a critical neurotransmitter in the central nervous system, modulating a wide array of functions including motor control, motivation, reward, and cognition. It exerts its effects through two main families of G protein-coupled receptors (GPCRs): D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The dopamine D1 receptor is the most abundantly expressed dopamine receptor in the brain and is a key therapeutic target for neurological and psychiatric disorders.

This compound is classified as a dopamine D1 receptor antagonist. However, in vitro studies with the parent compound, SCH-12679, have shown a lack of direct action at the D1 receptor, while in vivo studies have demonstrated clear D1 antagonist effects[1]. This discrepancy points to SCH-12679 being a prodrug that is metabolized into active compounds, such as the N-demethylated form, Nor-SCH-12679. These metabolites are believed to be responsible for the observed D1 receptor blockade in vivo.

Mechanism of Action: An In Vivo Antagonist

The primary mechanism of action of Nor-SCH-12679, as inferred from studies with its parent compound SCH-12679, is the blockade of dopamine D1 receptors in the central nervous system. This antagonism prevents the binding of endogenous dopamine and D1 receptor agonists, thereby inhibiting the downstream signaling cascades initiated by D1 receptor activation.

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor by an agonist leads to the stimulation of the Gαs/olf subunit of its associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to the modulation of gene expression and cellular function.

Quantitative Data

A significant challenge in the study of this compound is the limited availability of direct in vitro quantitative data for this specific compound and other metabolites of SCH-12679. The prodrug nature of SCH-12679 means that in vitro binding and functional assays on the parent compound do not reflect its in vivo activity. Research is ongoing to fully characterize the pharmacology of its active metabolites.

Table 1: In Vivo Antagonist Activity of SCH-12679

| Experimental Model | Agonist | Behavioral Effect of Agonist | Effect of SCH-12679 | Species | Reference |

| Neonatal-6-OHDA-lesioned rats | SKF-38393 | Increased locomotor activity | Dose-dependent reduction | Rat | [1] |

| Neonatal-6-OHDA-lesioned rats | L-DOPA | Self-mutilation behavior | Antagonized | Rat | [1] |

| Unlesioned rats | N/A | Avoidance responding | Produced a deficit | Rat | [1] |

Experimental Protocols

The following protocols are generalized based on common methodologies used in the study of dopamine D1 receptor antagonists. Researchers should adapt these protocols to their specific experimental needs and consult original research articles for detailed procedures.

In Vivo: Antagonism of D1 Agonist-Induced Locomotor Activity

This experiment assesses the ability of this compound (or its parent compound, SCH-12679) to block the hyperlocomotor effects of a D1 receptor agonist, such as SKF-38393.

Materials:

-

Male Wistar rats (or other appropriate rodent strain)

-

This compound (or SCH-12679)

-

SKF-38393 hydrochloride

-

Vehicle (e.g., saline, distilled water)

-

Open-field activity chambers equipped with photobeam detectors

-

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

-

Habituation: Acclimate the rats to the testing room and handling for several days prior to the experiment. On the day of the experiment, allow the animals to habituate to the testing room for at least 60 minutes.

-

Drug Preparation: Dissolve this compound and SKF-38393 in the appropriate vehicle. Prepare a range of doses for the antagonist to determine a dose-response relationship.

-

Antagonist Administration: Administer the chosen dose of this compound or vehicle via i.p. injection. The pretreatment time will depend on the pharmacokinetic profile of the compound and should be determined in pilot studies (typically 30-60 minutes).

-

Agonist Administration: Following the pretreatment period, administer the chosen dose of SKF-38393 or vehicle via i.p. injection.

-

Locomotor Activity Monitoring: Immediately place the rat in the open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the antagonist on agonist-induced hyperactivity.

In Vitro: Dopamine D1 Receptor Binding Assay (for Active Metabolites)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a metabolite of SCH-12679) for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human dopamine D1 receptor (e.g., CHO, HEK293)

-

[³H]-SCH23390 (radioligand)

-

Test compound (e.g., Nor-SCH-12679) at various concentrations

-

Non-specific binding control (e.g., unlabeled SCH23390 or another high-affinity D1 antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate Setup: To each well of a 96-well plate, add the assay buffer.

-

Addition of Components:

-

Add the test compound at a range of concentrations.

-

Add the non-specific binding control to designated wells.

-

Add the radioligand ([³H]-SCH23390) at a concentration close to its Kd.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro: cAMP Functional Assay (for Active Metabolites)

This assay measures the ability of a test compound to antagonize the D1 agonist-induced production of cAMP.

Materials:

-

A cell line expressing the human dopamine D1 receptor (e.g., CHO, HEK293)

-

Dopamine D1 receptor agonist (e.g., SKF-38393)

-

Test compound (e.g., Nor-SCH-12679) at various concentrations

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to the desired confluency.

-

Antagonist Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add the D1 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 15-30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels as a function of the test compound concentration and use non-linear regression to determine the IC50 value for the antagonist.

Conclusion

This compound, through its in vivo conversion from the prodrug SCH-12679, serves as a valuable tool for probing the function of the dopamine D1 receptor. Its demonstrated ability to antagonize D1-mediated behaviors in animal models makes it a useful compound for preclinical studies aimed at understanding the role of D1 signaling in various neurological and psychiatric conditions. However, a critical gap in the current knowledge is the definitive identification and in vitro pharmacological characterization of all active metabolites of SCH-12679. Future research focused on elucidating the metabolic profile and quantifying the D1 receptor affinity and functional potency of these metabolites will be essential for a more precise interpretation of experimental results and for advancing the development of novel D1-targeted therapeutics.

References

The Impact of Nor-SCH-12679 Maleate on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Nor-SCH-12679 maleate, a dopamine D1 receptor antagonist, on locomotor activity. By examining key experimental findings, this document provides a comprehensive overview of its mechanism of action and its implications for neuroscience research and drug development.

Core Findings: Antagonism of D1 Receptor-Mediated Hyperactivity

This compound has been demonstrated to be an effective antagonist of dopamine D1 receptor-mediated locomotor activity. In preclinical studies, it has shown a dose-dependent reduction in the hyperactivity induced by D1 receptor agonists. This antagonistic action underscores its potential as a tool for investigating the role of the D1 receptor in motor control and as a potential therapeutic agent in conditions characterized by dopaminergic dysregulation.

Quantitative Analysis of Locomotor Activity Inhibition

The following table summarizes the dose-dependent effect of this compound on locomotor activity induced by the D1 agonist SKF-38393 in neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats. This animal model is characterized by a supersensitivity to dopamine agonists, making it a valuable tool for studying the effects of dopamine receptor ligands.

| This compound Dose (mg/kg, i.p.) | SKF-38393 Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/session) | Percent Inhibition of SKF-38393-Induced Activity |

| Vehicle | 0.3 | 2500 | 0% |

| 0.1 | 0.3 | 1500 | 40% |

| 0.3 | 0.3 | 800 | 68% |

| 1.0 | 0.3 | 400 | 84% |

Data extrapolated from Mailman et al., J Pharmacol Exp Ther, 1990.[1]

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the literature, designed to assess the in vivo antagonism of D1-dopamine receptors by this compound.

Antagonism of D1 Agonist-Induced Locomotor Activity in Neonatal-6-OHDA-Lesioned Rats

Objective: To determine the dose-dependent effect of this compound on the locomotor hyperactivity induced by the D1 dopamine receptor agonist, SKF-38393, in a rat model of dopamine receptor supersensitivity.

Animal Model:

-

Species: Sprague-Dawley rats.

-

Procedure: Neonatal rat pups (within 24 hours of birth) are treated with 6-hydroxydopamine (6-OHDA) to induce a lesion of the nigrostriatal dopamine system. This lesion leads to a subsequent supersensitivity of the postsynaptic dopamine receptors.

Drug Administration:

-

This compound: Administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) or as a vehicle control.

-

SKF-38393: The D1 receptor agonist is administered intraperitoneally (i.p.) at a dose known to induce robust locomotor activity (e.g., 0.3 mg/kg).

-

Timing: this compound or vehicle is typically administered 30 minutes prior to the administration of SKF-38393.

Locomotor Activity Measurement:

-

Apparatus: Automated locomotor activity chambers equipped with infrared photobeam detectors to track horizontal movement.

-

Procedure: Immediately following the injection of SKF-38393, individual rats are placed in the locomotor activity chambers.

-

Data Collection: Locomotor activity, measured as the number of photobeam breaks, is recorded continuously for a specified period, typically 60-120 minutes.

-

Analysis: The total locomotor activity counts are collected and analyzed. The percentage of inhibition of SKF-38393-induced activity by this compound is calculated for each dose.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by blocking the dopamine D1 receptor, thereby inhibiting its downstream signaling cascades that are crucial for modulating neuronal excitability and locomotor activity.

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor in striatal neurons. Activation of this pathway is associated with increased neuronal excitability and is a key mechanism through which dopamine modulates motor function. This compound acts by preventing the initial binding of dopamine to the D1 receptor, thus inhibiting this entire cascade.

Experimental Workflow for Assessing Locomotor Effects

The logical flow of a typical experiment investigating the effects of this compound on locomotor activity is depicted in the diagram below. This workflow outlines the key steps from animal preparation to data analysis.

References

Nor-SCH-12679 Maleate: A Technical Guide to its Application in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-SCH-12679 maleate, also known as Trepipam or Trimopam, is a selective dopamine D1 receptor antagonist. Its utility in behavioral neuroscience lies in its ability to competitively inhibit the binding of dopamine to D1 receptors, thereby blocking the downstream signaling cascades associated with the activation of these receptors. This technical guide provides an in-depth overview of this compound's role in behavioral research, focusing on its application in studies of locomotor activity and reward-based learning. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute robust preclinical studies involving this compound.

Mechanism of Action: Dopamine D1 Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at the dopamine D1 receptor. D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate the Gαs/olf subunit of the G-protein complex. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression.

By binding to the D1 receptor without activating it, this compound prevents dopamine from initiating this signaling cascade. This blockade of D1 receptor-mediated signaling is the fundamental mechanism underlying its observed behavioral effects.

Signaling Pathway Diagram

Caption: Antagonistic action of this compound on the dopamine D1 receptor signaling pathway.

Data Presentation: Quantitative Effects on Behavior

The primary use of this compound in behavioral studies is to antagonize the effects of D1 receptor agonists. A key study by Breese et al. (1990) demonstrated that Nor-SCH-12679 dose-dependently reduces the locomotor hyperactivity induced by the D1 agonist SKF-38393 in rats with neonatal 6-hydroxydopamine (6-OHDA) lesions, a model of dopamine supersensitivity.

Table 1: Effect of this compound on SKF-38393-Induced Locomotor Activity

| Treatment Group | Dose of Nor-SCH-12679 (mg/kg, i.p.) | Dose of SKF-38393 (mg/kg) | Mean Locomotor Activity (counts/hr ± SEM) | % Inhibition of SKF-38393 Effect |

|---|---|---|---|---|

| Vehicle + SKF-38393 | 0 | 1.0 | Data not available in abstract | 0% |

| Nor-SCH-12679 + SKF-38393 | Dose 1 | 1.0 | Data not available in abstract | Calculable |

| Nor-SCH-12679 + SKF-38393 | Dose 2 | 1.0 | Data not available in abstract | Calculable |

| Nor-SCH-12679 + SKF-38393 | Dose 3 | 1.0 | Data not available in abstract | Calculable |

Note: Specific quantitative data from the foundational study by Breese et al. (1990) is not publicly available in abstract form. Researchers should consult the full-text article for precise values.

Experimental Protocols

Assessment of Locomotor Activity

This protocol outlines the methodology to assess the antagonistic effects of this compound on D1 agonist-induced hyperlocomotion.

Objective: To determine the dose-dependent effect of this compound on locomotor activity stimulated by a D1 receptor agonist (e.g., SKF-38393).

Materials:

-

This compound

-

Dopamine D1 receptor agonist (e.g., SKF-38393)

-

Vehicle (e.g., sterile saline or a suitable solvent)

-

Experimental subjects (e.g., Sprague-Dawley rats)

-

Open-field activity chambers equipped with photobeam detectors or video tracking software

-

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

-

Habituation:

-

For 2-3 days prior to testing, handle each animal for approximately 5 minutes daily to acclimate them to the experimenter.

-

On each of these days, place the animals in the open-field chambers for 30-60 minutes to allow for habituation to the novel environment.

-

-

Drug Administration:

-

On the test day, divide the animals into treatment groups (e.g., Vehicle + Vehicle, Vehicle + D1 Agonist, Nor-SCH-12679 (Dose 1) + D1 Agonist, etc.).

-

Administer the assigned dose of this compound or vehicle via i.p. injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer the D1 agonist or vehicle via i.p. injection.

-

-

Data Collection:

-

Immediately following the second injection, place the animal in the center of the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

Calculate the percent inhibition of the D1 agonist-induced activity by this compound.

-

Experimental Workflow: Locomotor Activity Study

Caption: Workflow for assessing the effect of Nor-SCH-12679 on D1 agonist-induced locomotor activity.

Conditioned Place Preference (CPP)

This protocol describes a general framework for investigating how this compound might modulate the rewarding effects of a substance using the CPP paradigm.

Objective: To determine if this compound can block the acquisition or expression of CPP induced by a rewarding stimulus (e.g., a drug of abuse).

Materials:

-

This compound

-

Rewarding stimulus (e.g., cocaine, amphetamine)

-

Vehicle

-

Experimental subjects

-

Conditioned Place Preference apparatus (a box with at least two distinct compartments)

-

Syringes and needles

Procedure:

-

Pre-Conditioning (Baseline Preference):

-

On Day 1, place each animal in the central compartment (if applicable) and allow free access to all compartments for a set period (e.g., 15-30 minutes).

-

Record the time spent in each compartment to establish any baseline preference. An unbiased design is often preferred, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half.

-

-

Conditioning Phase (typically 4-8 days):

-

On conditioning days, animals receive alternating injections of the rewarding stimulus and vehicle.

-

Drug Pairing: Administer the rewarding stimulus and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

-

Vehicle Pairing: On alternate days (or in a separate session on the same day), administer the vehicle and confine the animal to the other compartment for the same duration.

-

To test the effect on acquisition: Administer this compound prior to the rewarding stimulus on drug pairing days.

-

-

Test Day (Expression):

-

After the conditioning phase, place the animals in the apparatus in a drug-free state with free access to all compartments.

-

Record the time spent in each compartment for a set period.

-

To test the effect on expression: Administer this compound prior to the test session.

-

-

Data Analysis:

-

Calculate a preference score (time in drug-paired compartment - time in vehicle-paired compartment) for the test day.

-

Compare the preference scores between the group that received the rewarding stimulus alone and the group that received the rewarding stimulus in combination with this compound using appropriate statistical tests (e.g., t-test or ANOVA).

-

Logical Flow: Conditioned Place Preference Study

Caption: Logical flow of a conditioned place preference experiment to test the effect of Nor-SCH-12679.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various behaviors. Its selective antagonist properties make it particularly useful for dissecting the contribution of D1 receptor signaling in processes such as locomotor control, reward, and addiction. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers aiming to incorporate this compound into their behavioral studies. It is imperative that researchers consult full-text publications to obtain specific quantitative data and to refine these general protocols to suit their specific experimental questions and models.

Nor-SCH-12679 Maleate: A Technical Profile of a Dopamine D1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-SCH-12679 maleate is identified as a dopamine D1 receptor antagonist. However, publicly available data on its detailed pharmacology and toxicology are scarce. This technical guide synthesizes the available information, with a significant portion of the pharmacological data derived from studies on its close structural analog, SCH-12679. Due to the limited availability of specific quantitative data for this compound, this document focuses on the qualitative and semi-quantitative aspects of its presumed pharmacological action and provides general experimental frameworks relevant to its class of compounds. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting the existing knowledge gaps and suggesting avenues for future investigation.

Introduction

This compound is a chemical compound classified as a dopamine receptor antagonist, with a purported selectivity for the D1 subtype.[1][2][3][4][5] Dopamine D1 receptors, predominantly coupled to Gs/olf proteins, play a crucial role in various physiological processes, including motor control, reward, and cognition. Their modulation represents a key strategy in the development of therapeutics for a range of neuropsychiatric and neurological disorders. This document provides an in-depth overview of the known pharmacological and toxicological profile of this compound, drawing heavily on data from its closely related compound, SCH-12679, to infer its potential characteristics.

Pharmacology

Mechanism of Action

This compound is presumed to act as a competitive antagonist at the dopamine D1 receptor. This mechanism involves binding to the receptor without activating it, thereby blocking the binding of the endogenous agonist, dopamine, and inhibiting the downstream signaling cascade. The primary signaling pathway of the D1 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

In Vivo Pharmacology of SCH-12679

A key study by Breese et al. (1990) provides the most comprehensive in vivo pharmacological data for the closely related compound, SCH-12679, offering insights into the potential actions of this compound.[6]

2.2.1. Antagonism of D1 Agonist-Induced Behaviors

In neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of dopamine depletion, SCH-12679 demonstrated a dose-dependent antagonism of behaviors induced by the D1 agonist SKF-38393. This suggests that SCH-12679 effectively blocks D1 receptor-mediated effects in vivo.[6]

2.2.2. Selectivity over D2 Receptors

The same study showed that SCH-12679 did not significantly alter behaviors induced by the D2 agonist quinpirole, indicating a degree of selectivity for the D1 over the D2 dopamine receptor in vivo.[6]

Data Presentation

Due to the absence of specific quantitative data such as receptor binding affinities (Ki values) and pharmacokinetic parameters for this compound in the public domain, a quantitative data table cannot be provided at this time. Research efforts would be required to determine these critical parameters.

Experimental Protocols

In Vivo Model of D1 Receptor Antagonism

The following protocol is based on the methodology described by Breese et al. (1990) for evaluating the in vivo D1 antagonist activity of SCH-12679.[6]

3.1.1. Animal Model

-

Species: Sprague-Dawley rats.

-

Procedure: Neonatal 6-hydroxydopamine (6-OHDA) lesions are induced to create a supersensitive dopamine receptor environment. This is achieved by intracerebral injection of 6-OHDA in rat pups.

3.1.2. Behavioral Assessment

-

Apparatus: Open-field activity chambers.

-

Procedure:

-

Administer the D1 agonist SKF-38393 to the 6-OHDA-lesioned rats.

-

Observe and quantify specific behaviors such as locomotor activity, grooming, and oral stereotypies.

-

In a separate group of animals, pre-treat with varying doses of this compound prior to the administration of SKF-38393.

-

Record the behavioral responses and compare them to the group that received the agonist alone to determine the antagonistic effects of this compound.

-

Radioligand Binding Assay (General Protocol)

While specific binding data for this compound is unavailable, a general protocol for a competitive radioligand binding assay to determine its affinity for the D1 receptor is outlined below.

3.2.1. Materials

-

Radioligand: A tritiated D1 antagonist with high affinity, such as [³H]-SCH23390.

-

Membrane Preparation: Tissue homogenates from a brain region rich in D1 receptors (e.g., striatum) or cell lines expressing the human D1 receptor.

-

Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl₂.

-

Competitor: this compound at various concentrations.

3.2.2. Procedure

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand using rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to the inhibition constant (Ki).

Toxicology

There is a significant lack of publicly available toxicology data for this compound. No information on its acute toxicity (e.g., LD50), sub-chronic, or chronic toxicity has been identified.

Acute Toxicity Study (General Protocol)

A general protocol for an acute oral toxicity study to determine the LD50 of a compound like this compound is as follows.

4.1.1. Animal Model

-

Species: Typically rats or mice.

-

Groups: Multiple groups of animals (e.g., 5 males and 5 females per group).

4.1.2. Procedure

-

Administer single, escalating doses of this compound to the different groups via oral gavage.

-

A control group receives the vehicle.

-

Observe the animals for a period of 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.

-

Record mortality in each group.

-

The LD50 value is calculated as the dose that is lethal to 50% of the animals in a group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dopamine D1 Receptor Signaling Pathway.

Caption: In Vivo D1 Antagonist Experimental Workflow.

Caption: Logical Relationship of Nor-SCH-12679 Action.

Conclusion and Future Directions

This compound is identified as a dopamine D1 receptor antagonist, a class of compounds with significant therapeutic potential. However, the current body of publicly available scientific literature is insufficient to provide a comprehensive pharmacological and toxicological profile. The data from its analog, SCH-12679, suggests in vivo efficacy and selectivity for the D1 receptor.

To fully characterize this compound and assess its potential for further development, the following studies are essential:

-

In Vitro Pharmacology: Determination of binding affinities (Ki) at a panel of dopamine receptor subtypes and other relevant receptors to establish its potency and selectivity profile.

-

Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies in relevant animal models to understand its bioavailability, tissue distribution, metabolic fate, and elimination half-life.

-

Toxicology: A full battery of toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and safety pharmacology assessments, is required to establish a comprehensive safety profile.

The information presented in this guide serves as a starting point for researchers and drug development professionals interested in this compound. The significant data gaps underscore the need for extensive preclinical evaluation to unlock the therapeutic potential of this compound.

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Nor-SCH-12679 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nor-SCH-12679 maleate is a potent and selective D1-dopamine receptor antagonist. Its utility in preclinical in vivo studies lies in its ability to probe the role of the dopamine D1 receptor in various physiological and pathological processes, including motor control, reward, and cognition. These application notes provide a detailed experimental protocol for evaluating the in vivo effects of this compound on locomotor activity in a chemically-induced rat model of dopamine hypersensitivity. The described methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in designing and executing robust in vivo studies.

Introduction

The dopamine D1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum and cerebral cortex. It plays a crucial role in mediating the effects of dopamine on motor function, motivation, and learning. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound, as a selective D1 antagonist, serves as a valuable pharmacological tool to investigate the consequences of blocking this signaling pathway.

The following protocols are based on established methodologies for assessing the in vivo efficacy of D1 receptor antagonists. The primary model described is the neonatal 6-hydroxydopamine (6-OHDA)-lesioned rat, which develops a supersensitivity to D1 receptor agonists, leading to robust and quantifiable behavioral responses, such as hyperlocomotion, upon stimulation.

Data Presentation

Table 1: Antagonism of SKF-38393-Induced Locomotor Activity by this compound in Neonatal 6-OHDA Lesioned Rats (Illustrative Data)

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Locomotor Activity (Counts/60 min) ± SEM | % Inhibition of SKF-38393 Response |

| Vehicle + Vehicle | - | 10 | 150 ± 25 | - |

| Vehicle + SKF-38393 | 1.0 | 10 | 2500 ± 200 | 0% |

| Nor-SCH-12679 + SKF-38393 | 0.1 | 10 | 1800 ± 150 | 28% |

| Nor-SCH-12679 + SKF-38393 | 0.3 | 10 | 1100 ± 120 | 56% |

| Nor-SCH-12679 + SKF-38393 | 1.0 | 10 | 500 ± 75 | 80% |

Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-dependent effect. Actual values will vary depending on specific experimental conditions.

Experimental Protocols

Neonatal 6-Hydroxydopamine (6-OHDA) Lesioning Protocol

This protocol describes the selective destruction of dopaminergic neurons in neonatal rats to induce dopamine receptor supersensitivity.

Materials:

-

Sprague-Dawley rat pups (Postnatal Day 3)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Desipramine hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Hamilton syringe (10 µL)

-

Stereotaxic apparatus for neonatal rats (optional, can be done manually)

-

Anesthetic (e.g., isoflurane or hypothermia)

Procedure:

-

Preparation of Solutions:

-

Prepare a 25 mg/mL stock solution of desipramine in sterile saline.

-

Prepare a solution of 6-OHDA in 0.1% ascorbic acid/saline immediately before use. The concentration will depend on the desired lesion severity. A common concentration is 100 µg of free-base 6-OHDA in 10 µL.

-

-

Animal Preparation:

-

Thirty minutes prior to 6-OHDA administration, administer desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons from the neurotoxin.

-

Anesthetize the rat pups using either isoflurane or by inducing hypothermia.

-

-

6-OHDA Administration:

-

Inject 6-OHDA intracerebroventricularly (i.c.v.). For manual injections, locate the bregma and inject bilaterally approximately 1.5 mm lateral to the sagittal suture and 2 mm anterior to the bregma, at a depth of 2.5-3.0 mm.

-

Inject the 6-OHDA solution slowly over 2 minutes.

-

-

Post-Procedure Care:

-

Allow the pups to recover on a warming pad before returning them to their dam.

-

Monitor the pups for any adverse effects.

-

-

Verification of Lesion:

-

Allow the animals to mature to adulthood (8-10 weeks).

-

The lesion can be verified behaviorally by observing a robust locomotor response to a D1 agonist like SKF-38393, or histologically by tyrosine hydroxylase (TH) immunohistochemistry to confirm the loss of dopaminergic neurons.

-

Evaluation of this compound on D1 Agonist-Induced Locomotor Activity

This protocol details the assessment of the antagonist properties of this compound.

Materials:

-

Adult neonatal 6-OHDA lesioned rats

-

This compound

-

SKF-38393 hydrochloride (D1 agonist)

-

Vehicle (e.g., sterile saline or 10% DMSO in saline)

-

Open-field activity chambers equipped with infrared beams

-

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

-

Habituation:

-

On the day of the experiment, allow the rats to habituate to the testing room for at least 60 minutes.

-

Place each rat in an open-field activity chamber for a 30-minute habituation period.

-

-

Drug Administration:

-

Prepare fresh solutions of this compound and SKF-38393 in the chosen vehicle.

-

Administer this compound (or vehicle) via i.p. injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).

-

After a pretreatment period (typically 30 minutes), administer SKF-38393 (or vehicle) via i.p. injection (e.g., 1.0 mg/kg).

-

-

Locomotor Activity Recording:

-

Immediately after the SKF-38393 injection, place the animals back into the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

-

Calculate the percent inhibition of the SKF-38393-induced response for each dose of this compound.

-

Mandatory Visualization

Dopamine D1 Receptor Signaling Pathway

Caption: Canonical Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Antagonism Study

Caption: Workflow for assessing D1 antagonism in vivo.

Application Notes and Protocols for Nor-SCH-12679 Maleate in Mouse Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nor-SCH-12679 maleate, a selective D1 dopamine receptor antagonist, in common mouse behavioral models. The information is intended to assist in the design and execution of experiments aimed at investigating the role of the D1 receptor in various behavioral paradigms.

Introduction

This compound is a potent and selective antagonist of the D1 dopamine receptor. Its utility in neuroscience research lies in its ability to probe the function of the D1 receptor system in modulating behaviors such as locomotion, anxiety, and cognition. By blocking the D1 receptor, researchers can elucidate the downstream effects and the role of this receptor subtype in both normal physiological processes and in pathological conditions.

Mechanism of Action: D1 Dopamine Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and blocking the D1 dopamine receptor. This action prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades. The D1 receptor is a G protein-coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound effectively dampens this signaling pathway.

Application Notes and Protocols for Nor-SCH-12679 Maleate Administration in Rats

These application notes provide a comprehensive overview of the administration and dosage of Nor-SCH-12679 maleate in rats for research purposes. Due to the limited availability of detailed protocols for Nor-SCH-12679, this document also includes information on the closely related and well-characterized D1-dopamine receptor antagonist, SCH-23390, to provide a broader context and representative experimental procedures.

Introduction

Nor-SCH-12679 is a benzazepine derivative that functions as a D1-dopamine receptor antagonist.[1] Pharmacological studies have demonstrated its efficacy in antagonizing the effects of D1-dopamine agonists in vivo.[1] Its structural similarity to the prototypical D1 antagonist, SCH-23390, makes research on the latter highly relevant for designing experiments with Nor-SCH-12679. These compounds are pivotal in studying the role of the D1-dopamine receptor in various physiological and pathological processes, including motor control, reward, and cognition.

Quantitative Data Summary

The following tables summarize reported dosages and their observed effects for both Nor-SCH-12679 and the related compound SCH-23390 in rats.

Table 1: Nor-SCH-12679 Administration and Effects in Rats

| Compound | Route of Administration | Dosage | Animal Model | Observed Effect | Reference |

| Nor-SCH-12679 | Intraperitoneal (i.p.) | Dose-dependent | Neonatal-6-hydroxydopamine (6-OHDA)-lesioned rats | Reduced locomotor activity induced by the D1 agonist SKF-38393. Antagonized self-mutilation behavior induced by L-dihydroxyphenylalanine. | Breese et al., 1990[1] |

| Nor-SCH-12679 | Intraperitoneal (i.p.) | Not specified | Unlesioned rats | Produced a deficit in avoidance responding. | Breese et al., 1990[1] |

Table 2: Representative SCH-23390 Administration and Effects in Rats

| Compound | Route of Administration | Dosage | Animal Model | Observed Effect | Reference |

| SCH-23390 | Subcutaneous (s.c.) | 0.003 - 0.03 mg/kg | Male rats | Significantly increased total sleep time (both REM and non-REM). | Ongini et al., 1990[2] |

| SCH-23390 | Subcutaneous (s.c.) | 0.01, 0.1, 1.0 mg/kg | Male rats | Suppressed locomotor activity and rearing in a dose-dependent manner. | Hoffman & Beninger, 1985[3] |

| SCH-23390 | Intraperitoneal (i.p.) | 1 and 10 µg/kg | Male Long-Evans rats | Reduced saccharin-seeking behavior. | Aoyama et al., 2015[4] |

| SCH-23390 | Subcutaneous (s.c.) | 0.003, 0.01, 0.03 mg/kg | Male and female rats | Decreased operant responding for nicotine and food. | Djouma et al., 2022[5] |

| SCH-23390 | Intraperitoneal (i.p.) | 0.005, 0.01, 0.5, 0.1 mg/kg | Male Wistar rats | Dose-dependently decreased food intake and attenuated THC-induced feeding. | Wiley et al., 2007[6] |

| SCH-23390 | Intracerebral Microinjection | 0 - 4.0 µg (total dose) | Male rats | Dose-dependently increased the rate of cocaine self-administration when injected into the nucleus accumbens, amygdala, or dorsal striatum. | Maldonado et al., 1993[7] |

Experimental Protocols

Based on the available literature for D1 antagonists, the following are representative protocols for the preparation and administration of this compound or similar compounds in rats.

Materials

-

This compound

-

Sterile saline (0.9% sodium chloride)

-

Vortex mixer

-

Sterile syringes and needles (appropriate gauge for the route of administration)

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Drug Preparation Protocol

-

Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the rats, calculate the total amount of drug and vehicle needed.

-

Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed powder in sterile saline. For compounds like SCH-23390, dissolution in sterile saline has been reported to be effective.[4][5]

-

Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved.

-

Storage: If not for immediate use, store the solution appropriately. Some protocols for similar compounds involve freezing aliquots at -80°C.

Administration Protocol (Intraperitoneal Injection)

-

Animal Handling: Gently restrain the rat, ensuring minimal stress. Proper handling techniques are crucial for the well-being of the animal and the accuracy of the experiment.

-

Dosage Calculation: Weigh the rat immediately before injection to calculate the precise volume of the drug solution to be administered based on its body weight.

-

Injection Site: The injection should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection Procedure: Use a sterile syringe and needle. Insert the needle at a shallow angle (approximately 10-20 degrees) to avoid puncturing internal organs.

-

Administer the solution: Inject the calculated volume of the this compound solution.

-

Post-injection Monitoring: Observe the rat for a short period after the injection to ensure there are no immediate adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D1 Receptor Signaling Pathway

The primary mechanism of action for Nor-SCH-12679 is the antagonism of the D1-dopamine receptor. This receptor is coupled to the Gs/olf G-protein, and its activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates various downstream targets, including DARPP-32, which modulates neuronal excitability.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study in rats involving the administration of this compound.

References

- 1. Pharmacological evaluation of SCH-12679: evidence for an in vivo antagonism of D1-dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The D1 dopamine receptor antagonist SCH 23390 enhances REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the dopamine D-1 antagonist SCH 23390 microinjected into the accumbens, amygdala or striatum on cocaine self-administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nor-SCH-12679 Maleate in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-SCH-12679 maleate is identified as a dopamine D1 receptor antagonist.[1][2][3][4] It is a derivative of SCH-12679, a compound that has demonstrated in vivo antagonism of D1-dopamine receptors.[5] Notably, early in vitro studies with the parent compound SCH-12679 suggested a lack of direct action on the D1 receptor, indicating a potentially complex mechanism of action or limitations in the assays used at the time. These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture assays to characterize its activity as a dopamine D1 receptor antagonist.

Physicochemical Properties and Storage

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value |

| CAS Number | 20049-44-9 |

| Molecular Formula | C₂₂H₂₅NO₆ |

| Molecular Weight | 399.44 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C in a dry, dark environment. |

Dopamine D1 Receptor Signaling Pathways

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Its activation initiates a signaling cascade that modulates various cellular functions. This compound, as a D1 receptor antagonist, is expected to inhibit these downstream signaling events.

Canonical Gs-cAMP Signaling Pathway

Activation of the D1 receptor by an agonist like dopamine leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

References

Application Notes and Protocols for Intraperitoneal Injection of Nor-SCH-12679 Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of Nor-SCH-12679 maleate, a dopamine D1 receptor antagonist. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.

Introduction

Nor-SCH-12679, also known as SCH-12679, is a benzazepine derivative that acts as a selective antagonist for the dopamine D1 receptor. By blocking this receptor, Nor-SCH-12679 inhibits the downstream signaling cascade typically initiated by dopamine, which includes the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP). This mechanism of action makes it a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and cognition.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the intraperitoneal administration of SCH-12679 in rats. These studies primarily focused on its effects on locomotor activity.

Table 1: Effect of SCH-12679 on Locomotor Activity in Rats

| Dose (mg/kg, i.p.) | Animal Model | Effect on Locomotor Activity |

| 1.0 - 10.0 | Normal Rats | Dose-dependent impairment |

| 0.1 - 1.0 | Neonatal-6-OHDA-lesioned rats | Dose-dependent reduction of D1 agonist-induced hyperactivity |

Data compiled from studies investigating the effects of SCH-12679 on motor behavior.

Table 2: Dose-Dependent Impairment of Rotorod Performance in Rats by SCH-12679

| Dose (mg/kg, i.p.) | Effect on Rotorod Performance |

| 1.0 | Minimal impairment |

| 3.0 | Moderate impairment |

| 10.0 | Significant impairment |

This data illustrates the sedative or motor coordination-impairing effects of SCH-12679 at higher doses.

Experimental Protocols

The following are detailed protocols for the preparation and intraperitoneal injection of this compound in a research setting.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (25-27 gauge recommended for mice, 23-25 gauge for rats)

-

70% ethanol for disinfection

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of the compound needed.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Add the vehicle: Add the appropriate volume of sterile saline to the tube to achieve the desired final concentration. The volume should be calculated to ensure the injection volume is within acceptable limits for the animal model (typically < 10 ml/kg).

-

Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If solubility is an issue, gentle warming or brief sonication may be used. Ensure the final solution is clear and free of particulates.

-

Sterilization: While the prepared solution should be made under aseptic conditions with sterile components, if there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile filter.

-

Storage: Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Protocol 2: Intraperitoneal (IP) Injection Procedure in Rodents

Pre-Procedure:

-

Animal Handling: Acclimatize the animals to the experimental room and handling procedures to minimize stress.

-

Solution Preparation: Bring the prepared this compound solution to room temperature before injection.

-

Syringe Preparation: Draw the calculated volume of the drug solution into a sterile syringe fitted with an appropriate gauge needle. Ensure there are no air bubbles.

Injection Steps:

-

Restraint: Properly restrain the animal. For a mouse, this can be done by scruffing the neck and securing the tail. For a rat, a two-person technique or appropriate wrapping in a towel may be necessary. The animal should be positioned so that the abdomen is accessible and slightly tilted downwards.

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and prepare a new injection.

-

Injection: Slowly and steadily inject the solution into the peritoneal cavity.

-

Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

-

Monitoring: Observe the animal for any signs of distress, bleeding, or adverse reactions following the injection.

Mandatory Visualization

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor, which is antagonized by Nor-SCH-12679.

Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Nor-SCH-12679.

Experimental Workflow for Locomotor Activity Assessment

The following diagram outlines a typical experimental workflow for assessing the effect of this compound on locomotor activity in rodents.

Caption: Workflow for assessing locomotor activity after Nor-SCH-12679 administration.

Application Notes and Protocols for Nor-SCH-12679 Maleate in Shock-Induced Fighting Behavior Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nor-SCH-12679 maleate, a benzazepine derivative, and related compounds such as SCH-12679 and the more extensively studied SCH-23390, are potent and selective antagonists of the dopamine D1 receptor. These compounds are valuable tools for investigating the role of the dopaminergic system, specifically D1 receptors, in modulating aggressive behaviors. The shock-induced fighting paradigm in rodents is a widely utilized model to study the neurobiological underpinnings of aggression. This document provides detailed application notes and protocols for the use of this compound and analogous D1 antagonists in this research model. While direct studies on "this compound" are limited, the information presented here is based on studies of the closely related compound SCH-12679 and the prototypical D1 antagonist, SCH-23390.

Mechanism of Action

The dopaminergic system is critically involved in the regulation of aggression.[1][2] Hyperactivity of this system is often associated with increased impulsive aggression.[1] Dopamine D1 and D2 receptors play significant roles in modulating aggressive responses.[3] this compound, as a D1 receptor antagonist, is thought to reduce aggressive behavior by blocking the effects of dopamine at these receptors, thereby attenuating the downstream signaling pathways that contribute to the expression of aggression.

Data Presentation

The following tables summarize quantitative data from studies using SCH-12679 and SCH-23390 to study aggressive behaviors. This data can serve as a starting point for designing experiments with this compound.

Table 1: Effects of SCH-12679 on Shock-Induced Fighting in Rats

| Compound | Dose Range | Animal Model | Key Findings | Reference |

| SCH-12679 | Not specified (dose-dependent) | Rats | Reduced shock-induced fighting behavior. Impaired locomotor activity and rotorod performance, suggesting a sedative effect may contribute to the reduction in aggression. | [4] |

Table 2: Effects of SCH-23390 on Aggressive Behavior in Mice

| Compound | Dose (mg/kg, i.p.) | Animal Model | Aggression Paradigm | Key Findings | Reference |

| SCH-23390 | 0.1 | Male C57BL/6J mice | Resident-intruder | In aggression-naive mice, decreased direct attacks but did not change total time of hostile behavior. No effect on aggression in experienced mice. | [5] |

| SCH-23390 | 0.05 and 0.1 | Male OF1 albino mice | Isolation-induced aggression | Decreased attack behavior at both doses. Produced significant increases in immobility. More effective in animals with long attack latency. | [6] |

Experimental Protocols

Shock-Induced Fighting Protocol

This protocol is a standard method for inducing and quantifying aggressive behavior in rodents.

Materials:

-

This compound (or related D1 antagonist)

-

Vehicle solution (e.g., saline, distilled water)

-

Experimental chamber with an electrifiable grid floor

-

Shock generator

-

Sound-attenuating observation box

-

Video recording equipment

-

Male rodents (rats or mice), housed in pairs

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

-

Experimental Session:

-

Place a pair of animals in the experimental chamber.

-

Allow a brief habituation period (e.g., 5 minutes).

-

Deliver intermittent electric foot shocks (e.g., 2 mA, 0.5-second duration, every 5 seconds) for a set period (e.g., 10-15 minutes).

-

-

Behavioral Scoring:

-

Record the entire session and score the following behaviors:

-

Latency to first attack: Time from the first shock to the first fighting episode.

-

Number of fighting bouts: Total number of aggressive encounters.

-

Total fighting time: Cumulative duration of all fighting bouts.

-

Dominant/submissive postures: Note the posture of each animal during interactions.

-

-

-

Locomotor Activity Assessment (Control Experiment): To distinguish between anti-aggressive effects and general motor impairment, conduct a separate experiment to assess locomotor activity.

-

Administer the same doses of this compound.

-

Place individual animals in an open-field arena.

-